N4-Acetylcytosine

描述

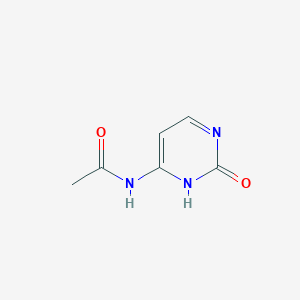

Structure

3D Structure

属性

IUPAC Name |

N-(2-oxo-1H-pyrimidin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCKBIINTQEGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163354 | |

| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-20-0 | |

| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14631-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Acetylcytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of N4-Acetylcytosine (ac4C) in RNA: A Technical Guide to its Discovery, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification that has emerged as a critical regulator of RNA metabolism and function. Initially identified in the 1960s, its widespread presence and functional significance in messenger RNA (mRNA) have only recently been appreciated with the advent of advanced sequencing technologies. This technical guide provides a comprehensive overview of the discovery and history of ac4C, its biochemical synthesis, and its multifaceted roles in modulating RNA stability and translation. Detailed experimental protocols for the detection and mapping of ac4C are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates the intricate signaling pathways and molecular interactions involving ac4C, offering insights for researchers and professionals in drug development seeking to explore this epitranscriptomic mark as a potential therapeutic target.

Discovery and History of this compound

The journey of this compound (ac4C) from a chemical curiosity to a key epitranscriptomic mark has spanned over five decades. Its discovery and the elucidation of its function have been intrinsically linked to the development of sophisticated analytical techniques.

Early Observations in Non-coding RNAs:

The first evidence of ac4C emerged in the 1960s during the initial sequencing efforts of transfer RNA (tRNA). In 1966, Zachau and colleagues identified a modified cytidine residue in serine-specific tRNA from brewer's yeast, which was later confirmed to be N4-acetylcytidine.[1] Subsequent studies in the 1970s identified ac4C in the anticodon loop of tRNA-ser and tRNA-leu in various eukaryotic organisms.[2] Shortly after, in 1978, this modification was also detected in ribosomal RNA (rRNA).[1][2] For many years, the study of ac4C was largely confined to these abundant non-coding RNAs, where it was shown to play a role in maintaining their structural integrity and function.

The "Writer" Enzyme - NAT10:

A pivotal breakthrough in understanding ac4C biology was the identification of the enzyme responsible for its installation. In the early 2000s, N-acetyltransferase 10 (NAT10) was identified as the primary "writer" of ac4C in eukaryotes.[3] NAT10, and its yeast homolog Kre33, are the sole enzymes known to catalyze the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine in an ATP-dependent manner. This discovery provided a crucial tool for investigating the functional consequences of ac4C by allowing for genetic manipulation of its deposition.

Expansion into the Messenger RNA Epitranscriptome:

While ac4C was known to exist in tRNA and rRNA, its presence and functional role in messenger RNA (mRNA) remained elusive for a considerable time. The development of high-throughput sequencing methods, coupled with specific enrichment techniques, finally enabled the transcriptome-wide mapping of ac4C in mRNA in 2018. These studies revealed that ac4C is a widespread modification in human mRNA, with thousands of acetylated sites identified. This discovery marked a significant turning point, shifting the perception of ac4C from a static modification in non-coding RNAs to a dynamic regulator of the mRNA epitranscriptome.

The Functional Role of ac4C in RNA Metabolism

The acetylation of cytidine at the N4 position has profound effects on the stability and translational efficiency of RNA molecules. These effects are often context-dependent, varying with the location of the modification within the RNA.

Enhancing RNA Stability:

One of the primary functions of ac4C is to bolster the stability of RNA. The addition of the acetyl group to cytidine enhances the Watson-Crick base-pairing with guanosine in double-stranded RNA structures. This increased stability protects the RNA from degradation by cellular nucleases, thereby extending its half-life. This stabilizing effect has been observed in tRNA, rRNA, and more recently, in mRNA.

Modulating Translation:

The impact of ac4C on translation is more nuanced and appears to be position-dependent.

-

In the coding sequence (CDS): When located within the CDS of an mRNA, ac4C has been shown to enhance translation efficiency. This is thought to occur through improved codon-anticodon interactions and more efficient decoding by the ribosome.

-

In the 5' untranslated region (5'UTR): Conversely, the presence of ac4C in the 5'UTR of an mRNA can inhibit translation initiation.

This dual regulatory role suggests that ac4C can act as a molecular switch to fine-tune protein production from specific transcripts.

Quantitative Data on this compound

The following tables summarize key quantitative findings related to the prevalence and functional impact of this compound in various RNA species.

| RNA Species | Organism/Cell Line | Prevalence/Stoichiometry | Method | Reference |

| Total RNA | Arabidopsis thaliana | 0.115 ± 0.005% of total cytidine | LC-MS/MS | |

| mRNA | Arabidopsis thaliana | 0.004 ± 0.0017% of total cytidine | LC-MS/MS | |

| Total RNA | Human Cells | ~0.5% of total cytidine | Not Specified | |

| mRNA | Human Cells | ~0.2% of total cytidine | Not Specified | |

| 18S rRNA (nt 1842) | HeLa cells | ~100% acetylated | RedaC:T-seq | |

| 18S rRNA (nt 1337) | HeLa cells | ~80% acetylated | RedaC:T-seq | |

| mRNA | HeLa cells | Thousands of ac4C sites identified | acRIP-seq | |

| mRNA | HeLa cells | 56.6% of acetylated mRNAs have a single ac4C site | Not Specified |

| Functional Effect | RNA Species | Context | Quantitative Impact | Method | Reference |

| Increased Stability | mRNA | NAT10-dependent | Global increase in half-life of acetylated mRNAs | Half-life analysis | |

| Increased Stability | Target Transcripts | Partial reduction of ac4C | Significantly accelerated degradation | Not Specified | |

| Enhanced Translation | mRNA | Within Coding Sequence | Increased protein output | in vitro and in vivo assays | |

| Inhibited Translation | mRNA | Within 5' UTR | Decreased protein output | Reporter assays | |

| C:T Mismatch Rate | 18S rRNA (nt 1842) | RedaC:T-seq | ~25% | Illumina Sequencing | |

| C:T Mismatch Rate | 18S rRNA (nt 1337) | RedaC:T-seq | ~15% | Illumina Sequencing |

Experimental Protocols for ac4C Detection and Analysis

The study of this compound relies on a suite of specialized techniques to detect, map, and quantify this modification. Here, we provide detailed methodologies for three key experimental approaches.

Acetylated RNA Immunoprecipitation and Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing. This technique provides a transcriptome-wide map of acetylated regions.

Methodology:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.

-

Purify poly(A) RNA to enrich for mRNA.

-

Fragment the purified poly(A) RNA to an average size of ~100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-ac4C antibody. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.

-

Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the bound RNA from the beads.

-

Purify the eluted RNA.

-

Construct a sequencing library from the immunoprecipitated RNA and the input RNA (a fraction of the fragmented RNA saved before immunoprecipitation) using a strand-specific RNA-seq library preparation kit.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome.

-

Use peak-calling algorithms to identify regions that are significantly enriched in the ac4C-IP sample compared to the input and IgG controls.

-

ac4C-seq: Chemical Labeling and Sequencing

ac4C-seq is a chemical method that enables the nucleotide-resolution mapping of ac4C sites. It relies on the specific reduction of ac4C, which leads to misincorporation during reverse transcription.

Methodology:

-

RNA Preparation and Chemical Treatment:

-

Isolate total RNA.

-

Treat the RNA with sodium cyanoborohydride (NaBH3CN) under acidic conditions. This specifically reduces ac4C to N4-acetyl-3,4,5,6-tetrahydrocytidine.

-

A mock-treated sample (without NaBH3CN) and a deacetylated control (treated with a mild base to remove the acetyl group before reduction) should be included.

-

-

Library Preparation:

-

Fragment the treated RNA.

-

Ligate a 3' adapter to the RNA fragments.

-

Perform reverse transcription. The reduced ac4C will cause the reverse transcriptase to misincorporate an adenosine opposite the modified base.

-

Ligate a 5' adapter and amplify the cDNA to generate the sequencing library.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries.

-

Align the reads to the reference genome/transcriptome.

-

Identify C-to-T transitions that are significantly enriched in the NaBH3CN-treated sample compared to the control samples. These positions correspond to ac4C sites.

-

RedaC:T-seq: An Alternative Chemical Sequencing Method

RedaC:T-seq is another chemical sequencing method similar to ac4C-seq, but it utilizes sodium borohydride (NaBH4) for the reduction of ac4C.

Methodology:

-

RNA Preparation and Reduction:

-

Isolate total RNA and perform ribosomal RNA depletion.

-

Treat the RNA with NaBH4 to reduce ac4C to tetrahydro-ac4C.

-

-

Library Preparation:

-

The subsequent steps of library preparation, including fragmentation, adapter ligation, and reverse transcription, are similar to those in the ac4C-seq protocol. The reduced ac4C will lead to a C-to-T mutation during sequencing.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries and align the reads.

-

Identify ac4C sites by detecting C-to-T mutations that are specific to the NaBH4-treated sample. A comparison with a NAT10 knockout or knockdown sample can be used to confirm the specificity of the identified sites.

-

Quantitative Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of RNA modifications.

Methodology:

-

RNA Digestion:

-

Isolate total RNA or specific RNA species.

-

Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

-

Chromatographic Separation:

-

Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

-

-

Mass Spectrometry Analysis:

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Quantify the amount of ac4C relative to the amount of unmodified cytidine by comparing the signal intensities of their specific mass transitions.

-

Signaling Pathways and Logical Relationships

The deposition and function of this compound are integrated into broader cellular signaling networks. The following diagrams, generated using the DOT language, illustrate these key relationships.

Caption: A timeline illustrating the key milestones in the discovery of this compound.

Caption: The enzymatic mechanism of this compound formation catalyzed by NAT10.

Caption: The dual functional roles of this compound in RNA stability and translation.

Caption: A comparative workflow of antibody-based and chemical-based methods for ac4C mapping.

Conclusion and Future Perspectives

The discovery and characterization of this compound in RNA have unveiled a new layer of regulatory complexity in gene expression. From its initial identification in non-coding RNAs to its widespread presence and functional significance in mRNA, the study of ac4C has rapidly evolved. The development of robust experimental methodologies has been instrumental in this progress, enabling the transcriptome-wide mapping of this modification and the elucidation of its roles in RNA stability and translation.

For researchers and drug development professionals, ac4C and its writer enzyme, NAT10, present exciting new avenues for therapeutic intervention. Dysregulation of NAT10 and aberrant ac4C levels have been implicated in various diseases, including cancer and developmental disorders. Targeting the ac4C pathway could therefore offer novel strategies for treating these conditions.

Future research will likely focus on several key areas:

-

Identification of "Readers" and "Erasers": While the "writer" of ac4C is known, the proteins that recognize ("readers") and remove ("erasers") this modification remain to be fully characterized. Identifying these factors will be crucial for a complete understanding of the ac4C regulatory network.

-

Dynamic Regulation: Investigating how the deposition and removal of ac4C are regulated in response to different cellular signals and environmental stimuli will provide insights into its role in cellular adaptation and disease.

-

Therapeutic Targeting: The development of specific small molecule inhibitors of NAT10 and other components of the ac4C pathway will be a major focus for drug discovery efforts.

References

- 1. rna-seqblog.com [rna-seqblog.com]

- 2. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]

N4-Acetylcytosine: A Post-Transcriptional Regulator at the Crossroads of RNA Fate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Initially identified in stable RNA species such as ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advancements in detection technologies have revealed its dynamic presence in messenger RNA (mRNA) and its profound implications for mRNA stability, translation, and cellular homeostasis. This guide provides a comprehensive overview of ac4C, detailing its enzymatic machinery, biological functions, and its burgeoning role in disease, particularly cancer. We present detailed experimental protocols for the detection and analysis of ac4C, quantitative data on its prevalence and impact, and visual diagrams of its associated signaling pathways and experimental workflows to equip researchers with the knowledge and tools to explore this pivotal epitranscriptomic mark.

The ac4C Epitranscriptomic Machinery: Writers, Erasers, and Readers

The dynamic regulation of ac4C is orchestrated by a dedicated set of proteins that install, remove, and recognize this modification.

-

Writer: N-acetyltransferase 10 (NAT10) The sole identified "writer" enzyme responsible for depositing ac4C on RNA is NAT10.[1][2] This highly conserved enzyme utilizes acetyl-CoA to catalyze the acetylation of cytidine residues.[3] NAT10's activity is not limited to mRNA; it also modifies tRNA and rRNA, playing a crucial role in ribosome biogenesis and function.[4][5] The targeting of NAT10 to specific RNA molecules can be guided by adaptor proteins, such as THUMPD1 for tRNA and small nucleolar RNAs (snoRNAs) for rRNA.

-

Eraser: Sirtuin 7 (SIRT7) Recent evidence has pointed to SIRT7, a member of the NAD+-dependent deacetylase family, as a potential "eraser" of ac4C. Studies have shown that SIRT7 can deacetylate ac4C on RNA in vitro, and its depletion leads to an increase in ac4C levels on snoRNAs. This suggests that ac4C is a reversible modification, allowing for dynamic control of its regulatory functions. However, further research is needed to fully validate and characterize the role of SIRT7 as the definitive ac4C eraser.

-

Readers: The proteins that recognize and bind to ac4C, known as "readers," are beginning to be identified. These readers are responsible for translating the ac4C mark into a functional outcome.

-

NOP58: The nucleolar protein NOP58 has been identified as an ac4C-binding protein. Its interaction with ac4C-modified RNA suggests a role in the localization and function of these RNAs, particularly in the context of stress granule formation.

-

TBL3: Transducin (beta)-like 3 (TBL3) has also been identified as a potential ac4C reader protein, though its specific function in this context is still under investigation.

-

Biological Functions of ac4C Modification

The acetylation of cytidine at the N4 position has significant consequences for the fate of an RNA molecule.

-

Enhancing mRNA Stability: A primary function of ac4C is to protect mRNA from degradation. The acetyl group can increase the half-life of mRNA molecules, leading to an accumulation of the transcript. This stabilization is thought to be a key mechanism by which ac4C upregulates gene expression.

-

Promoting Translation Efficiency: Beyond stability, ac4C modification within the coding sequence (CDS) of an mRNA can enhance its translation into protein. This is achieved by promoting the fidelity of codon-anticodon interactions during ribosome translocation.

-

Role in Ribosome Biogenesis: In rRNA, ac4C is essential for the proper assembly and function of ribosomes, the cellular machinery for protein synthesis.

-

Stress Response: ac4C levels have been shown to increase in response to cellular stress, and this modification plays a role in localizing specific mRNAs to stress granules, which are aggregates of non-translating mRNAs and proteins that form under adverse conditions.

This compound in Health and Disease

The dysregulation of ac4C modification has been implicated in a growing number of human diseases, most notably cancer.

-

Cancer: NAT10 is frequently overexpressed in a wide range of cancers, and this overexpression is often associated with poor prognosis. The increased ac4C levels resulting from elevated NAT10 activity can promote tumorigenesis by stabilizing the mRNAs of oncogenes and enhancing their translation. This can drive cancer cell proliferation, migration, invasion, and resistance to chemotherapy.

-

Other Diseases: Emerging research is beginning to uncover the role of ac4C in other pathologies, including cardiovascular diseases and neurodegenerative disorders, though these areas are less well-characterized than its role in cancer.

Quantitative Data on this compound

The following tables summarize key quantitative data related to ac4C, providing a snapshot of its prevalence and functional impact.

Table 1: NAT10 Expression in Cancer vs. Normal Tissues

| Cancer Type | NAT10 Expression in Tumor vs. Normal | Reference |

| Bladder Cancer | Higher in Tumor | |

| Breast Cancer | Higher in Tumor | |

| Colorectal Cancer | Higher in Tumor | |

| Esophageal Cancer | Higher in Tumor | |

| Gastric Cancer | Higher in Tumor | |

| Liver Cancer | Higher in Tumor | |

| Lung Cancer | Higher in Tumor | |

| Kidney Cancer | Higher in Tumor | |

| Prostate Cancer | Higher in Tumor | |

| Leukemia | Higher in Tumor (in some datasets) | |

| Myeloma | Higher in Tumor |

Table 2: Functional Impact of ac4C Modification on mRNA

| Gene | Cellular Context | Effect of ac4C | Quantitative Change | Reference |

| KIF23 | Colorectal Cancer | Increased mRNA stability | Specific fold change not detailed | |

| Multiple mRNAs | Human Embryonic Stem Cells | Correlation between ac4C and translation efficiency | Stoichiometric detection of ac4C in 18S rRNA achieved | |

| 18S rRNA | HeLa Cells | High stoichiometry of ac4C at specific sites | ~25% C:T mismatch rate at ~100% acetylated site | |

| Synthetic RNAs | In vitro | Linear correlation between ac4C stoichiometry and sequencing mismatch rate | Pearson's R = 0.99 |

Signaling Pathways and Regulatory Networks

The expression and activity of the ac4C machinery are tightly regulated by cellular signaling pathways, and in turn, ac4C modification can influence downstream signaling events.

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

The Role of N4-Acetylcytosine in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a highly conserved and dynamic epigenetic modification of RNA that plays a critical role in the post-transcriptional regulation of gene expression. This modification, catalyzed by the sole known "writer" enzyme N-acetyltransferase 10 (NAT10), influences mRNA stability and translation efficiency, thereby impacting a wide array of cellular processes.[1][2][3] Dysregulation of ac4C levels has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, making NAT10 a compelling target for novel therapeutic interventions. This technical guide provides an in-depth overview of the core aspects of ac4C, including its molecular functions, the methodologies for its detection and analysis, and its involvement in key signaling pathways.

Introduction to this compound (ac4C)

First identified in the 1970s in stable RNAs such as tRNA and rRNA, N4-acetylcytidine (ac4C) has more recently been discovered as a widespread modification in messenger RNA (mRNA) in eukaryotes.[3] Unlike the more extensively studied N6-methyladenosine (m6A), ac4C is an acetylation event, the addition of an acetyl group to the N4 position of cytidine. This seemingly subtle modification has profound effects on RNA metabolism. The enzymatic machinery for ac4C is currently understood to be simpler than that for other RNA modifications, with NAT10 being the only identified enzyme responsible for its deposition.[1] To date, no specific "eraser" or "reader" proteins for ac4C have been definitively characterized, suggesting a unique regulatory mechanism.

The Molecular Machinery of ac4C Modification

The key player in the ac4C landscape is N-acetyltransferase 10 (NAT10). NAT10 is a highly conserved enzyme that utilizes acetyl-CoA as a donor to catalyze the transfer of an acetyl group to cytidine residues within RNA. Its activity is not limited to mRNA; NAT10 also modifies tRNA and rRNA, where ac4C contributes to their stability and proper function. In the context of mRNA, NAT10-mediated acetylation is a crucial step in post-transcriptional gene regulation.

The workflow for NAT10-mediated ac4C modification can be visualized as a straightforward enzymatic process:

Functional Consequences of ac4C Modification

The presence of ac4C on an mRNA molecule significantly impacts its fate and function within the cell. The primary consequences are enhanced mRNA stability and increased translation efficiency.

-

mRNA Stability: ac4C modification protects mRNA from degradation, thereby increasing its half-life. This stabilization is thought to occur through the alteration of local RNA structure, making it less susceptible to ribonucleases.

-

Translation Efficiency: By promoting the recruitment of ribosomes and facilitating the decoding process, ac4C can significantly boost the rate of protein synthesis from a target mRNA. This effect is particularly pronounced when ac4C is located within the coding sequence (CDS).

These molecular effects translate into the regulation of a multitude of cellular processes, including cell proliferation, differentiation, and stress responses.

Data Presentation: Quantitative Effects of ac4C

The following tables summarize quantitative data from studies investigating the impact of NAT10 and ac4C on gene expression.

Table 1: Differential Gene Expression upon NAT10 Knockdown in Human Embryonic Stem Cells (hESCs)

| Gene Set | Number of Genes | Regulation Direction | Fold Change Cutoff | Adjusted P-value |

| Differentially Expressed Genes | 1872 | Up-regulated | > 1.5 | < 0.05 |

| Differentially Expressed Genes | 1538 | Down-regulated | > 1.5 | < 0.05 |

Table 2: Differential Protein Expression upon NAT10 Knockdown in hESCs

| Protein Set | Number of Proteins | Regulation Direction | Fold Change Cutoff | P-value |

| Differentially Expressed Proteins | 519 | Up-regulated | > 1.2 | < 0.05 |

| Differentially Expressed Proteins | 541 | Down-regulated | > 1.2 | < 0.05 |

Table 3: Effect of NAT10 Knockdown on ac4C-Modified Transcripts in Mouse Oocytes

| Transcript Category | Number of Genes | Regulation upon NAT10 KD |

| Differentially Expressed Genes (DEGs) | 280 | - |

| Upregulated DEGs | 99 | - |

| Downregulated DEGs | 181 | - |

| DEGs with Potential ac4C Sites | 18 | - |

| Downregulated DEGs with ac4C Sites | 17 | - |

Signaling Pathways Regulated by ac4C

ac4C modification, through the action of NAT10, has been shown to be a critical regulator of key signaling pathways implicated in cancer and other diseases.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Several studies have demonstrated that NAT10 can activate this pathway by enhancing the stability and translation of key components. For instance, in hepatocellular carcinoma, NAT10-mediated ac4C modification of DDIAS mRNA leads to its upregulation, which in turn activates the PI3K/AKT pathway. Similarly, in bladder cancer, NAT10 promotes the expression of AKT1 through ac4C modification.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. In colorectal cancer, NAT10 has been shown to promote the stability of KIF23 mRNA through ac4C modification. Elevated KIF23 levels then lead to the activation of the Wnt/β-catenin signaling cascade, promoting cancer progression.

Experimental Protocols for ac4C Analysis

Several key techniques have been developed to detect and map ac4C across the transcriptome.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method for transcriptome-wide mapping of ac4C.

Detailed Methodology:

-

RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically ~100-200 nucleotides).

-

Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to ac4C.

-

Complex Capture: Protein A/G magnetic beads are used to capture the antibody-RNA complexes.

-

Washing: The beads are washed to remove non-specifically bound RNA.

-

RNA Elution: The ac4C-containing RNA fragments are eluted from the antibody-bead complexes.

-

Library Preparation and Sequencing: The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify regions enriched for ac4C.

Reduction and Sequencing (RedaC:T-seq)

RedaC:T-seq is a chemical-based method that allows for the base-resolution mapping of ac4C.

Detailed Methodology:

-

RNA Isolation and Ribosomal RNA Depletion: Total RNA is isolated, and ribosomal RNA is depleted to enrich for mRNA.

-

Sodium Borohydride (NaBH₄) Treatment: The RNA is treated with NaBH₄, which reduces ac4C to tetrahydro-N4-acetylcytidine. This chemical modification does not affect unmodified cytidine.

-

Reverse Transcription: During reverse transcription, the reduced ac4C is misread by reverse transcriptase as a uridine (U), leading to the incorporation of an adenosine (A) in the complementary DNA (cDNA) strand.

-

Library Preparation and Sequencing: A sequencing library is prepared from the cDNA and sequenced.

-

Data Analysis: The sequencing data is analyzed for C-to-T transitions at specific cytidine positions, which correspond to the original locations of ac4C.

N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is another chemical-based method for quantitative, single-nucleotide resolution mapping of ac4C.

Detailed Methodology:

-

RNA Treatment: RNA is treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions, which also reduces ac4C to a form that is misread during reverse transcription.

-

Reverse Transcription and Library Preparation: Similar to RedaC:T-seq, reverse transcription leads to a C-to-T mutation in the sequencing reads at the site of ac4C.

-

Data Analysis: The frequency of C-to-T transitions at each cytidine residue is quantified to determine the stoichiometry of ac4C at that site.

Conclusion and Future Directions

This compound is emerging as a critical player in the epitranscriptomic regulation of gene expression. The development of sophisticated detection methods has enabled a deeper understanding of its roles in health and disease. The central role of NAT10 as the sole writer of ac4C makes it an attractive therapeutic target, particularly in oncology. Future research will likely focus on the identification of ac4C "readers" and "erasers," which would add another layer of regulatory complexity. Furthermore, the development of more sensitive and quantitative methods for ac4C detection will be crucial for elucidating its precise functions in different cellular contexts and for advancing the development of targeted therapies.

References

N4-Acetylcytosine (ac4C) in Ribosomal RNA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a highly conserved and crucial post-transcriptional modification of ribosomal RNA (rRNA) found across all domains of life. This modification, catalyzed by the singular enzyme N-acetyltransferase 10 (NAT10) in eukaryotes, plays a pivotal role in ribosome biogenesis, translational fidelity, and cellular homeostasis. Dysregulation of ac4C levels in rRNA has been increasingly implicated in various human diseases, most notably cancer, making NAT10 a promising target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the function of ac4C in rRNA, detailed experimental protocols for its detection and analysis, a summary of key quantitative data, and an overview of its relevance in drug development.

The Core Function of this compound in rRNA

This compound is an acetylation event occurring at the N4 position of cytidine residues within RNA.[1] In eukaryotic rRNA, ac4C is predominantly found at two specific sites within the 18S rRNA of the small ribosomal subunit (40S).[2][3] This modification is not merely a static structural feature but an active player in fundamental cellular processes.

Ribosome Biogenesis and Processing

The formation of ac4C on 18S rRNA is essential for the proper maturation of the 40S ribosomal subunit.[4] The modification is introduced by NAT10, an ATP-dependent RNA acetyltransferase that utilizes acetyl-CoA as the acetyl group donor.[5] In humans, the small nucleolar RNA SNORD13 is thought to guide NAT10 to its specific target sites on the pre-rRNA through base-pairing.

Depletion of NAT10 leads to an accumulation of the 30S precursor of 18S rRNA, indicating a critical role for ac4C in pre-rRNA processing. This disruption in ribosome biogenesis can, in turn, lead to cellular growth retardation. While the precise mechanism is still under investigation, it is hypothesized that the acetylation event, or the presence of NAT10 itself, is a crucial checkpoint in the intricate assembly line of ribosome production.

Translational Fidelity and Efficiency

The presence of ac4C in the 18S rRNA contributes to the accuracy of protein synthesis. It is proposed that ac4C enhances the stability of the local rRNA structure, which in turn helps to maintain the correct reading frame and ensure the precise decoding of mRNA codons by the ribosome. Misreading of the genetic code can lead to the synthesis of non-functional or even toxic proteins, highlighting the importance of modifications like ac4C in maintaining cellular health. While the direct quantitative impact on fidelity is an area of active research, the conservation of this modification underscores its significance in this process.

Structural Stabilization of rRNA

Biophysical studies have demonstrated that ac4C increases the thermodynamic stability of RNA duplexes. This stabilizing effect is crucial within the highly structured environment of the ribosome. By reinforcing the correct folding of the 18S rRNA, ac4C contributes to the overall structural integrity and function of the small ribosomal subunit.

Quantitative Data on ac4C in 18S rRNA

The precise location and impact of ac4C modification have been quantitatively assessed in various organisms. The following tables summarize key data from the literature.

| Organism | rRNA Component | Helix | Position | Reference(s) |

| Homo sapiens (Human) | 18S rRNA | 34 | C1337 | |

| Homo sapiens (Human) | 18S rRNA | 45 | C1842 | |

| Saccharomyces cerevisiae (Yeast) | 18S rRNA | 34 | C1280 | |

| Saccharomyces cerevisiae (Yeast) | 18S rRNA | 45 | C1773 | |

| Dictyostelium discoideum | 18S rRNA | 45 | C1844 |

Table 1: Location of this compound (ac4C) in 18S rRNA of Various Eukaryotes. This table details the specific nucleotide positions of ac4C within the 18S ribosomal RNA.

| Parameter | Value | Condition | Reference(s) |

| C:T Mismatch Rate at nt 1842 (HeLa cells) | ~25% | ~100% acetylation (NaBH4 reduced) | |

| Duplex Melting Temperature (Tm) Increase | +1.2 to +2.4 °C | RNA duplex with ac4C vs. unmodified C |

Table 2: Quantitative Effects Associated with ac4C in 18S rRNA. This table provides quantitative data on the detection and biophysical impact of ac4C.

Experimental Protocols for ac4C Analysis in rRNA

Several methods have been developed for the detection and quantification of ac4C in rRNA. These techniques range from antibody-based enrichment to chemical modification followed by high-throughput sequencing.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This method utilizes an antibody specific to ac4C to enrich for RNA fragments containing the modification, which are then identified by next-generation sequencing.

Detailed Methodology:

-

RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues of interest. The RNA is then fragmented into smaller pieces (typically 100-200 nucleotides) using enzymatic or chemical methods.

-

Immunoprecipitation: The fragmented RNA is incubated with an anti-ac4C antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound RNA. The enriched, ac4C-containing RNA fragments are then eluted from the antibody-bead complexes.

-

Library Preparation and Sequencing: The eluted RNA is used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the reference genome/transcriptome. Peaks are called to identify regions enriched for ac4C.

Chemically Based Mapping of ac4C (ac4C-seq)

This method provides single-nucleotide resolution mapping of ac4C by chemically modifying the acetylated cytosine, leading to a predictable change during reverse transcription.

Detailed Methodology:

-

Chemical Reduction: Total RNA is treated with a reducing agent, such as sodium cyanoborohydride (NaBH3CN), under acidic conditions. This reaction reduces ac4C to tetrahydro-N4-acetylcytidine.

-

RNA Fragmentation and Library Preparation: The treated RNA is fragmented, and sequencing adapters are ligated.

-

Reverse Transcription: During reverse transcription, the reduced ac4C base is misread by the reverse transcriptase, typically as a thymine (T) instead of a cytosine (C).

-

Sequencing and Data Analysis: The resulting cDNA is sequenced. The sequencing data is analyzed to identify C-to-T transitions that are present in the chemically treated sample but absent in a control (untreated) sample. The frequency of these transitions at a specific site corresponds to the stoichiometry of ac4C.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for detecting and quantifying modified nucleosides, including ac4C.

Detailed Methodology:

-

rRNA Isolation and Digestion: 18S rRNA is isolated and purified. The RNA is then digested into single nucleosides using a cocktail of nucleases.

-

Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection and Quantification: The separated nucleosides are introduced into a mass spectrometer. The abundance of ac4C is determined by comparing its signal to that of the canonical nucleosides.

Signaling Pathways and Implications in Disease

The regulation of NAT10 and, consequently, ac4C levels in rRNA is intertwined with cellular signaling pathways that are often dysregulated in disease.

The NAT10-rRNA Axis in Cancer

NAT10 is frequently overexpressed in various cancers, and its elevated levels are often associated with poor prognosis. The increased production of ribosomes, fueled by NAT10-mediated ac4C formation, can support the high protein synthesis demands of rapidly proliferating cancer cells.

Stress Response

Recent studies have suggested a role for ac4C in the cellular stress response. Under conditions of oxidative stress, ac4C modification on mRNA has been shown to promote its localization to stress granules. While the direct role of rRNA ac4C in this process is less clear, the coordination of translational machinery is a key aspect of the stress response.

Drug Development Implications

The critical role of NAT10 in cancer biology has made it an attractive target for the development of novel anti-cancer therapies.

NAT10 Inhibitors

Several small molecule inhibitors of NAT10 have been identified, with Remodelin being one of the most studied. Remodelin has been shown to inhibit the acetyltransferase activity of NAT10, leading to a reduction in ac4C levels. In preclinical cancer models, treatment with Remodelin has been shown to suppress tumor growth and enhance the efficacy of chemotherapy. However, some studies have questioned the specificity of Remodelin for NAT10-catalyzed RNA acetylation, indicating a need for further development of more specific inhibitors.

Therapeutic Strategies

Targeting NAT10 offers a promising strategy to disrupt ribosome biogenesis and protein synthesis in cancer cells, thereby inhibiting their proliferation. Combination therapies using NAT10 inhibitors with existing chemotherapeutic agents are being explored to overcome drug resistance. For instance, by reversing the epithelial-mesenchymal transition (EMT), NAT10 inhibition can re-sensitize cancer cells to drugs like doxorubicin.

Conclusion

This compound in ribosomal RNA is a fundamentally important modification that ensures the fidelity and efficiency of protein synthesis. Its formation, catalyzed by NAT10, is a critical step in ribosome biogenesis. The dysregulation of this pathway is a hallmark of cancer, presenting a compelling opportunity for therapeutic intervention. The continued development of specific and potent NAT10 inhibitors holds significant promise for the future of cancer treatment. Further research into the intricate regulatory networks governing rRNA acetylation will undoubtedly unveil new insights into cellular biology and open up new avenues for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Single Acetylation of 18 S rRNA Is Essential for Biogenesis of the Small Ribosomal Subunit in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]

N4-Acetylcytosine (ac4C): A Key Regulator of Messenger RNA Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a crucial, evolutionarily conserved epitranscriptomic modification of messenger RNA (mRNA) that plays a significant role in regulating mRNA stability, translation efficiency, and cellular stress responses. This modification is dynamically installed and potentially removed by a dedicated set of enzymes, and its presence on mRNA transcripts influences their fate and function within the cell. Dysregulation of ac4C has been implicated in various diseases, including cancer, making the enzymes involved in its metabolism attractive targets for therapeutic development. This technical guide provides a comprehensive overview of the function of ac4C in mRNA, detailing the molecular players, experimental methodologies for its study, and quantitative data on its impact.

The Core Machinery of ac4C in mRNA

The metabolism and function of ac4C in mRNA are governed by a coordinated interplay of "writer," "reader," and "eraser" proteins.

-

Writer: The primary enzyme responsible for depositing ac4C on mRNA is N-acetyltransferase 10 (NAT10) .[1][2][3] NAT10 utilizes acetyl-CoA to catalyze the transfer of an acetyl group to the N4 position of cytidine residues within target mRNA molecules.[4] This process is critical for establishing the ac4C landscape of the transcriptome.

-

Reader: While the full spectrum of ac4C reader proteins is still under investigation, NOP58 , a nucleolar protein, has been identified as a potential reader of ac4C.[5] Studies have demonstrated a dose-dependent binding of NOP58 to ac4C-modified RNA, suggesting that it recognizes this modification to mediate downstream effects.

-

Eraser: The deacetylase SIRT7 has been proposed as a potential "eraser" of ac4C. In vitro studies have shown that SIRT7 can deacetylate ac4C-containing RNA, indicating a potential mechanism for the dynamic removal of this modification.

The interplay between these factors dictates the level and location of ac4C on mRNA, thereby influencing gene expression.

Functional Consequences of ac4C in mRNA

The presence of ac4C on an mRNA transcript has profound effects on its lifecycle and function.

Enhanced mRNA Stability

One of the primary roles of ac4C is to protect mRNA from degradation, thereby increasing its half-life. This stabilization is thought to occur through the strengthening of Watson-Crick base pairing with guanosine, which can make the mRNA less susceptible to nuclease activity. Knockdown of the ac4C writer enzyme, NAT10, has been shown to significantly decrease the stability of target mRNAs. For instance, in human embryonic stem cells, NAT10 knockdown resulted in a prominent decrease in the half-life of the core pluripotency regulator OCT4 mRNA, with a log2 fold-change of -1.70.

Increased Translation Efficiency

ac4C modification, particularly within the coding sequence (CDS), can significantly enhance the efficiency of protein translation. The precise mechanism is still under investigation, but it is hypothesized that ac4C may facilitate more efficient codon-anticodon interactions at the ribosome. Studies utilizing ribosome profiling (Ribo-seq) have shown increased ribosome occupancy on ac4C-modified transcripts, indicating a higher rate of translation initiation and elongation.

Localization to Stress Granules

Under conditions of cellular stress, such as oxidative stress, ac4C-modified mRNAs have been shown to localize to stress granules. Stress granules are cytoplasmic aggregates of stalled translation initiation complexes that form to protect mRNAs from degradation and conserve energy during stress. The enrichment of ac4C-modified transcripts in these structures suggests a role for this modification in the cellular stress response, potentially by marking specific mRNAs for protection and regulated translation upon recovery from stress. The accumulation of acetylated mRNAs in stress granules is significantly diminished in NAT10 knockout cells, with an observed twofold decrease.

Quantitative Data on ac4C Function

The following tables summarize key quantitative findings from studies on the function of ac4C in mRNA.

Table 1: Effect of NAT10 Knockdown on mRNA Half-Life

| Gene | Cell Type | Log2 Fold Change in Half-Life (NAT10 KD vs. Control) | Reference |

| OCT4 | Human Embryonic Stem Cells | -1.70 | |

| Kmt5a | H9c2 Cardiomyocytes | Significant decrease (exact fold change not specified) | |

| FA metabolic genes (ELOVL6, ACSL3, ACSL4) | MCF7 | Significant decrease in half-life |

Table 2: Impact of ac4C on Translation Efficiency

| Experimental System | Observation | Quantitative Effect | Reference |

| Ribo-seq in rat spinal dorsal horn | Increased ribosome enrichment on specific mRNAs after nerve injury | 4313 genes with significantly increased ribosome enrichment | |

| Ribo-seq of Vegfa mRNA | Increased translation efficiency of Vegfa mRNA in neuropathic pain | Log2 fold change > 0.5 in ribosome occupancy | |

| Luciferase reporter assays | ac4C at wobble site C codons promotes protein translation | Significant increase in luciferase activity |

Experimental Protocols for Studying ac4C

Several key experimental techniques are employed to detect and characterize ac4C in mRNA.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments from a total RNA sample. The enriched fragments are then sequenced to identify the acetylated transcripts.

Detailed Methodology:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify poly(A) RNA to enrich for mRNA. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads. This allows for the specific capture of ac4C-containing RNA fragments.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound RNA. Elute the enriched ac4C-modified RNA from the antibody-bead complexes.

-

Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification. Sequence the library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Identify peaks of enrichment in the acRIP sample compared to a control (e.g., input RNA or IgG immunoprecipitation) to determine the locations of ac4C modifications.

N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of ac4C sites. This technique relies on the chemical reduction of ac4C, which leads to a specific misincorporation event during reverse transcription.

Detailed Methodology:

-

RNA Isolation and Reduction: Isolate total RNA. Treat the RNA with a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), under acidic conditions. This converts ac4C to a reduced form.

-

Reverse Transcription: Perform reverse transcription on the treated RNA. The reduced ac4C will cause the reverse transcriptase to misincorporate a non-cognate nucleotide (typically an 'A' opposite the modified 'C').

-

Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA.

-

Data Analysis: Align the sequencing reads to a reference genome. Identify positions where a C-to-T transition is observed in the sequencing data, as this indicates the original location of an ac4C modification.

Quantitative Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) provides a direct and quantitative method for measuring the overall abundance of ac4C in a given RNA sample.

Detailed Methodology:

-

RNA Isolation and Digestion: Isolate the RNA of interest (e.g., mRNA). Digest the RNA into individual nucleosides using a cocktail of nucleases.

-

Liquid Chromatography: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry: Analyze the separated nucleosides using a mass spectrometer to identify and quantify ac4C based on its unique mass-to-charge ratio. The abundance of ac4C is typically normalized to the abundance of unmodified cytosine.

In Vitro Transcription of ac4C-modified RNA

To study the direct functional effects of ac4C, it is often necessary to generate RNA molecules with site-specific ac4C modifications. This can be achieved through in vitro transcription.

Detailed Methodology:

-

Template Preparation: Prepare a DNA template containing a T7 or SP6 promoter upstream of the desired RNA sequence.

-

In Vitro Transcription Reaction: Set up an in vitro transcription reaction using a commercially available kit. In place of standard CTP, use a mixture of CTP and N4-acetylcytidine triphosphate (ac4CTP) at the desired ratio to achieve stochastic incorporation of ac4C. For site-specific incorporation, chemical synthesis of the RNA oligonucleotide is required.

-

Purification: Purify the resulting ac4C-modified RNA using standard methods such as gel electrophoresis or column chromatography.

Luciferase Reporter Assays for Stability and Translation

Luciferase reporter assays are a common method to assess the impact of ac4C on mRNA stability and translation efficiency.

Detailed Methodology:

-

Construct Design: Clone the 3' UTR of a gene of interest downstream of a luciferase reporter gene (e.g., NanoLuc or Firefly luciferase). To study the effect of ac4C, the reporter mRNA can be generated with or without ac4C via in vitro transcription.

-

Transfection: Transfect the reporter constructs into cultured cells.

-

Luciferase Assay: After a defined period, lyse the cells and measure luciferase activity using a luminometer. Higher luciferase activity in the presence of ac4C suggests increased stability and/or translation efficiency.

-

mRNA Stability Assay: To specifically measure mRNA stability, treat the transfected cells with a transcription inhibitor, such as actinomycin D. Collect RNA at various time points after treatment and quantify the amount of luciferase mRNA remaining using RT-qPCR. A slower decay rate for the ac4C-containing mRNA indicates increased stability.

Conclusion and Future Directions

This compound is a critical regulator of mRNA function, influencing its stability, translation, and response to cellular stress. The core machinery of ac4C metabolism, involving the writer NAT10, the potential reader NOP58, and the potential eraser SIRT7, provides multiple points for therapeutic intervention. The experimental protocols outlined in this guide provide a robust toolkit for researchers to further investigate the roles of ac4C in health and disease. Future research will likely focus on identifying the complete set of ac4C readers and erasers, elucidating the precise molecular mechanisms by which ac4C exerts its effects, and developing potent and specific inhibitors of NAT10 for the treatment of cancer and other diseases where ac4C metabolism is dysregulated.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Nuclear RNA-acetylation can be erased by the deacetylase SIRT7 [ouci.dntb.gov.ua]

- 3. Ac4C Enhances the Translation Efficiency of Vegfa mRNA and Mediates Central Sensitization in Spinal Dorsal Horn in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Writer of N4-Acetylcytosine: A Technical Guide to NAT10 Acetyltransferase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a crucial epitranscriptomic modification influencing RNA stability and translation, with the N-acetyltransferase 10 (NAT10) being its sole identified enzymatic writer in eukaryotes.[1][2] This technical guide provides an in-depth overview of NAT10's core functions, its role in disease—particularly cancer—and the experimental methodologies used to investigate its activity. A key focus is placed on its dual functionality as both an RNA and protein acetyltransferase, its intricate involvement in major signaling pathways, and its emergence as a promising target for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex molecular interactions to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to NAT10 Acetyltransferase

NAT10, also known as human N-acetyltransferase-like protein (hALP), is a highly conserved enzyme and a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[3][4] It is the only known enzyme to catalyze the formation of N4-acetylcytidine (ac4C) on various RNA substrates, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1] Beyond its role as an RNA "writer," NAT10 also functions as a protein lysine acetyltransferase, targeting both histone and non-histone proteins, thereby playing a multifaceted role in cellular regulation.

NAT10's enzymatic activity is dependent on acetyl-CoA as the acetyl group donor and ATP, highlighting a direct link between cellular metabolism and post-transcriptional gene regulation. Its expression is frequently dysregulated in various diseases, most notably in cancer, where its overexpression often correlates with poor prognosis, making it a compelling target for novel therapeutic strategies.

Biochemical Properties and Substrates of NAT10

NAT10's dual substrate specificity for both RNA and protein underscores its central role in cellular homeostasis.

RNA Substrates:

-

mRNA: NAT10-mediated ac4C modification on mRNA primarily occurs within the coding sequence (CDS) and can enhance mRNA stability and translation efficiency. This regulation is critical for the expression of numerous genes involved in cell proliferation, migration, and survival.

-

rRNA: NAT10 acetylates 18S rRNA, a modification essential for proper ribosome biogenesis and function.

-

tRNA: Acetylation of tRNA by NAT10 is crucial for maintaining translational fidelity.

Protein Substrates:

-

Histones: NAT10 possesses histone acetyltransferase (HAT) activity, suggesting a role in chromatin remodeling and gene expression regulation.

-

Non-Histone Proteins: NAT10 acetylates a variety of non-histone proteins, including α-tubulin and the tumor suppressor p53, thereby influencing cytoskeletal dynamics, cell division, and genome stability.

Data Presentation: Quantitative Insights into NAT10 Function

This section summarizes key quantitative data related to NAT10 expression, its enzymatic activity, and the impact of its modulation.

Table 1: Differential Expression of NAT10 in Cancer Tissues

| Cancer Type | Fold Change (Tumor vs. Normal) | Database/Source | Citation |

| Bladder Urothelial Carcinoma (BLCA) | ~1.5 - 2.0 | TCGA (UALCAN) | |

| Breast Invasive Carcinoma (BRCA) | ~1.5 - 2.0 | TCGA (UALCAN) | |

| Colon Adenocarcinoma (COAD) | ~1.5 - 2.0 | TCGA (UALCAN) | |

| Head and Neck Squamous Cell Carcinoma (HNSC) | ~1.5 - 2.0 | TCGA (UALCAN) | |

| Liver Hepatocellular Carcinoma (LIHC) | ~2.0 - 2.5 | TCGA (UALCAN) | |

| Lung Adenocarcinoma (LUAD) | ~1.5 - 2.0 | TCGA (UALCAN) | |

| Pancreatic Adenocarcinoma (PAAD) | ~1.5 - 2.0 | TCGA (UALCAN) | |

| Stomach Adenocarcinoma (STAD) | ~1.5 - 2.0 | TCGA (UALCAN) |

Note: Fold change values are estimated from graphical representations in the UALCAN database and may vary.

Table 2: Inhibitory Activity of Remodelin against NAT10

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | ~10-20 | |

| U2932 | Diffuse Large B-cell Lymphoma | ~10-20 | |

| MCF7 | Breast Cancer | 13.42 | |

| T47D | Breast Cancer | 36.86 | |

| MDA-MB-468 | Breast Cancer | 21.36 | |

| U2OS | Osteosarcoma | Not specified, effective at 500 µM | |

| MG63 | Osteosarcoma | Not specified, effective at 500 µM | |

| Capecitabine-resistant MCF-7 | Breast Cancer | IC50 shift observed | |

| Capecitabine-resistant MDA-MB-231 | Breast Cancer | IC50 shift observed |

Table 3: Effect of NAT10 Knockdown on mRNA Half-life of Target Genes

| Target Gene | Cell Line | Change in Half-life | Citation |

| BCL9L | UMUC-3 (Bladder Cancer) | Significantly reduced | |

| SOX4 | UMUC-3 (Bladder Cancer) | Significantly reduced | |

| ELOVL6 | MCF7 (Breast Cancer) | Significantly reduced | |

| ACSL3 | MCF7 (Breast Cancer) | Significantly reduced | |

| ACSL4 | MCF7 (Breast Cancer) | Significantly reduced | |

| GCLC | Breast Cancer Cell Lines | Remarkably reduced | |

| SLC7A11 | Breast Cancer Cell Lines | Remarkably reduced | |

| OCT4 | hESCs | Log2 fold-change of -1.70 | |

| HMGA1 | DU145, PC-3 (Prostate Cancer) | Significantly reduced | |

| KRT8 | DU145, PC-3 (Prostate Cancer) | Significantly reduced |

Signaling Pathways Involving NAT10

NAT10 is a critical node in several signaling pathways that are frequently dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

NAT10 can promote the progression of colorectal cancer by activating the Wnt/β-catenin pathway. It achieves this by mediating the ac4C modification and subsequent stabilization of KIF23 mRNA. Increased KIF23 protein levels then lead to the activation of the Wnt/β-catenin signaling cascade.

References

- 1. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of NAT10 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

N4-Acetylcytosine's Impact on RNA Stability and Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a conserved post-transcriptional RNA modification that plays a critical role in regulating RNA metabolism. This modification, catalyzed by the "writer" enzyme N-acetyltransferase 10 (NAT10), enhances the stability of messenger RNA (mRNA) and promotes its translation into protein. By influencing the fate of specific transcripts, ac4C is implicated in a multitude of cellular processes and has emerged as a key player in various pathologies, most notably cancer. This guide provides a comprehensive overview of the molecular mechanisms underlying ac4C-mediated RNA regulation, details the experimental protocols for its study, and explores its potential as a therapeutic target.

The Core Mechanism: this compound in RNA Metabolism

N4-acetylcytidine (ac4C) is a chemical modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[1][2]. The addition of an acetyl group to the N4 position of cytidine is exclusively catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in humans, making it the sole "writer" of this epitranscriptomic mark[1][3]. This modification has profound effects on RNA fate, primarily by enhancing its stability and promoting its translation.

Impact on RNA Stability

The presence of ac4C within an mRNA transcript significantly increases its half-life, thereby protecting it from degradation. This stabilizing effect is achieved by altering the RNA's structural properties, making it more resistant to ribonucleases[4]. Studies have shown that mRNAs containing ac4C, particularly within their coding sequences (CDS), exhibit significantly longer half-lives compared to their unmodified counterparts. The depletion of NAT10 leads to a reduction in ac4C levels and a corresponding decrease in the stability of these target mRNAs.

Enhancement of Translation Efficiency

Beyond stability, ac4C modification also boosts the efficiency of protein translation. Ribosome profiling studies have revealed that ac4C-modified mRNAs are translated more robustly. The precise mechanism is multifaceted; ac4C can influence codon-anticodon interactions and facilitate ribosome translocation along the mRNA. The location of the ac4C modification within the transcript is crucial, with modifications in the coding sequence having a pronounced positive effect on translation elongation.

The Key Player: N-acetyltransferase 10 (NAT10)

NAT10 is the central enzyme responsible for depositing the ac4C mark on RNA. Its activity and expression are tightly regulated, and its dysregulation is linked to numerous diseases.

Upstream Regulation of NAT10

The expression and activity of NAT10 are controlled by various signaling pathways and transcription factors. Key upstream regulators include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In cancer cells, the activation of the NF-κB signaling pathway can promote the transcription of the NAT10 gene. The p65 subunit of NF-κB has been shown to bind directly to the NAT10 promoter.

-

c-Myc: The oncogenic transcription factor c-Myc can upregulate the expression of NAT10, contributing to cell proliferation and tumorigenesis.

-

HOXC8 (Homeobox C8): In cervical cancer, the transcription factor HOXC8 binds to the promoter region of NAT10, leading to its increased expression.

-

MicroRNAs: miR-6716-5p has been identified as a negative regulator of NAT10, binding to the 3'-untranslated region (UTR) of NAT10 mRNA and inhibiting its translation.

Downstream Signaling Pathways and Cellular Processes

NAT10 and the resulting ac4C modification influence a wide array of downstream signaling pathways and cellular functions, including:

-

Wnt/β-catenin Pathway: NAT10 can activate the Wnt/β-catenin signaling pathway by stabilizing the mRNA of key components like KIF23, promoting cancer progression.

-

p53 Signaling: NAT10 can acetylate the tumor suppressor protein p53, enhancing its stability and promoting p53-dependent cell cycle arrest and apoptosis in response to DNA damage.

-

PI3K/AKT Pathway: In some cancers, NAT10 can activate the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.

-

Cell Cycle Regulation: NAT10 is involved in cell cycle progression, and its depletion can lead to cell cycle arrest.

-

DNA Damage Response: NAT10 plays a role in the DNA damage response by acetylating proteins involved in DNA repair pathways.

The Unidentified "Eraser"

While the "writer" enzyme for ac4C is well-established as NAT10, the identity of an "eraser" enzyme responsible for the removal of this modification from RNA remains elusive. Current research has not yet identified a specific RNA deacetylase for ac4C. This suggests that the regulation of ac4C levels may occur primarily through the control of NAT10 activity and the degradation of the modified RNA transcript itself, rather than through active enzymatic removal of the acetyl group. The search for an ac4C eraser is an active area of investigation in the field of epitranscriptomics.

Quantitative Data on ac4C's Impact

The stabilizing and translation-enhancing effects of ac4C have been quantified in several studies. The following tables summarize representative data.

| Target Gene | Cell Line | Fold Change in mRNA Half-life (NAT10 knockdown vs. control) | Reference |

| ELOVL6 | MCF7 | Decreased | |

| ACSL3 | MCF7 | Decreased | |

| ACSL4 | MCF7 | Decreased | |

| OGA | Mouse Oocytes | Decreased | |

| ERRFI1 | SW620 | Decreased |

| Target Gene | Experimental System | Fold Change in Translation Efficiency (ac4C-modified vs. unmodified) | Reference |

| General Population of ac4C-modified mRNAs | Human Cells | Increased | |

| Genes with high ac4C | NIH/3T3 cells | Downregulated upon NAT10 knockout | |

| FNTB | Osteosarcoma cells | Decreased upon Remodelin treatment |

Experimental Protocols for Studying ac4C

Several key experimental techniques are employed to detect and quantify ac4C modification in RNA.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This antibody-based method is used to enrich for ac4C-containing RNA fragments from a total RNA sample, which are then identified by high-throughput sequencing.

Methodology:

-

RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues and fragment it into smaller pieces (typically 100-200 nucleotides).

-

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C.

-

Enrichment: Use protein A/G magnetic beads to capture the antibody-RNA complexes, thereby enriching for ac4C-modified fragments.

-

RNA Elution and Library Preparation: Elute the enriched RNA from the beads and prepare a cDNA library for sequencing.

-

Sequencing and Data Analysis: Sequence the library and analyze the data to identify the genomic locations of the ac4C peaks.

N4-acetylcytidine Sequencing (ac4C-seq)

This chemical-based method allows for the single-nucleotide resolution mapping of ac4C.

Methodology:

-

Chemical Treatment: Treat RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a tetrahydro-ac4C adduct.

-

Reverse Transcription: During reverse transcription, the modified base is misread, leading to a C-to-T transition in the resulting cDNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify sites with a high frequency of C-to-T mismatches in the treated sample compared to a control.

Reduction of ac4C and Conversion to Thymidine followed by Sequencing (RedaC:T-seq)

This is another chemical-based method for base-resolution mapping of ac4C.

Methodology:

-

Ribosomal RNA Depletion: Remove abundant ribosomal RNA from the total RNA sample.

-

Sodium Borohydride Treatment: Treat the RNA with sodium borohydride (NaBH₄) to reduce ac4C to tetrahydro-ac4C.

-

cDNA Synthesis: During cDNA synthesis, the reduced ac4C is read as a thymidine.

-

Library Preparation and Sequencing: Prepare an Illumina sequencing library.

-

Computational Analysis: Analyze the sequencing data to identify positions where cytosines are read as thymidines.

Quantitative Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the absolute levels of ac4C in a given RNA sample.

Methodology:

-

RNA Digestion: Digest the RNA sample into single nucleosides using a cocktail of nucleases.

-

Chromatographic Separation: Separate the nucleosides using liquid chromatography.

-

Mass Spectrometry Analysis: Detect and quantify the amount of ac4C relative to other nucleosides using a mass spectrometer.

Visualizing the Network: Signaling Pathways and Workflows

Signaling Pathways

Caption: Upstream regulation of NAT10 expression.

Caption: Downstream effects of NAT10-mediated ac4C modification.

Experimental Workflows

References

- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N4-Acetylcytosine (ac4C) in Prokaryotes vs. Eukaryotes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a conserved RNA modification found across all domains of life, playing a crucial role in fine-tuning gene expression.[1][2] This technical guide provides a comprehensive comparison of ac4C in prokaryotes and eukaryotes, detailing its discovery, the enzymatic machinery responsible for its deposition, its functional implications, and the experimental protocols for its detection and analysis. While ac4C is a key player in ensuring translational fidelity in prokaryotes, its role in eukaryotes has expanded to include the regulation of mRNA stability and translation efficiency, highlighting a significant divergence in the epitranscriptomic landscapes of these two domains. This guide aims to serve as a valuable resource for researchers and professionals in drug development by consolidating current knowledge and providing detailed methodologies for future investigations into this critical RNA modification.

Introduction

First discovered in the 1960s in eukaryotic transfer RNA (tRNA), this compound (ac4C) is a post-transcriptional modification where an acetyl group is added to the nitrogen atom at the fourth position of the cytosine base.[1][2] For decades, its functional significance was primarily associated with tRNA and ribosomal RNA (rRNA).[3] However, recent advancements in high-throughput sequencing technologies have unveiled a broader role for ac4C, particularly in eukaryotic messenger RNA (mRNA), where it acts as a dynamic regulator of gene expression.

This guide will explore the dichotomy of ac4C's function and regulation between prokaryotic and eukaryotic systems. In prokaryotes, ac4C modification is highly specific and primarily serves to maintain the fidelity of protein translation. In contrast, eukaryotes have co-opted this modification for a wider range of regulatory functions, including the modulation of mRNA stability and translational output, with implications in various diseases, including cancer. Understanding these differences is paramount for the development of novel therapeutic strategies that target RNA-modifying enzymes.

The ac4C Machinery: A Tale of Two Acetyltransferases

The deposition of ac4C is catalyzed by a family of enzymes known as RNA acetyltransferases. While the core function is conserved, the enzymes and their regulatory mechanisms differ between prokaryotes and eukaryotes.

Prokaryotic Acetyltransferase: TmcA

In bacteria, the primary enzyme responsible for ac4C formation is TmcA (tRNA(Met) cytidine acetyltransferase). TmcA is a multi-domain enzyme containing both a Walker-type ATPase domain and an N-acetyltransferase domain. Its activity is ATP-dependent and highly specific for the wobble cytosine of elongator tRNAMet. This specificity is crucial for its function in translational accuracy.

Eukaryotic Acetyltransferases: NAT10 and Kre33

In eukaryotes, the key ac4C "writer" is N-acetyltransferase 10 (NAT10) in humans and its ortholog Kre33 in yeast. These enzymes are structurally related to prokaryotic TmcA, also possessing helicase and acetyltransferase domains. However, their substrate scope is broader, targeting not only tRNA but also rRNA and, significantly, mRNA. The activity of NAT10/Kre33 on different RNA substrates often requires adaptor proteins. For instance, the acetylation of tRNASer and tRNALeu requires the involvement of THUMPD1 in humans and its yeast homolog Tan1 .

Functional Roles of ac4C: From Fidelity to Regulation